n'-Benzylacetohydrazide
Overview
Description
N’-Benzylacetohydrazide is a chemical compound with the molecular formula C9H12N2O . It is used in various laboratory settings .
Molecular Structure Analysis
The molecular structure of n’-Benzylacetohydrazide consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined through methods such as X-ray diffraction .Scientific Research Applications
Applications in Polymer Science
- Reducing LUMO Energy Levels in Polymers : N-acylation, a method involving compounds like N'-Benzylacetohydrazide, has been found effective in reducing the LUMO energy levels of benzodipyrrolidone-based polymers. These N-acylated polymers demonstrate reduced LUMO levels and enhanced reversibility in reductive doping compared to N-alkylated counterparts, which can be significant in developing advanced polymer materials (Ping Deng et al., 2012).
Applications in Medicinal Chemistry
- Potential in Treating Neurodegenerative Diseases : Schiff bases derived from this compound, specifically EZ-N′-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives, have been researched for their applicability in treating neurodegenerative diseases like Alzheimer's. Bioinformatics and cheminformatics methods suggest these compounds as potential neuropsychiatric drugs (S. Avram et al., 2021).
- Synthesis of Amino Acid-Hydrazide Derivatives : Research on benzoyl and nicotinoyl hydrazides with N-protected L-amino acids has been conducted, yielding compounds with potential antimicrobial activity. These studies provide insights into the synthesis of amino acid-(N′-benzoyl) hydrazide and amino acid-(N′-nicotinoyl) hydrazide derivatives, indicating their relevance in developing new antimicrobial agents (Sherine N. Khattab, 2005).
Safety and Hazards
Properties
IUPAC Name |
N'-benzylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-8(12)11-10-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSISQQMGXJVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991986 | |
Record name | N-Benzylethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20991986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7151-53-3 | |
Record name | Hydrazine, 1-acetyl-2-benzyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20991986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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